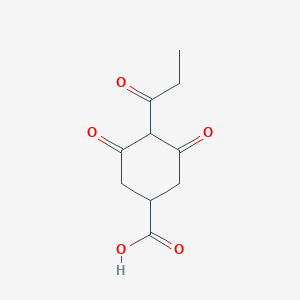
5-Cyano-DL-tryptophane
Vue d'ensemble
Description
5-Cyano-DL-tryptophan is a tryptophan analogue used in the preparation of other tryptophan analogues .
Synthesis Analysis
The synthesis of 5-Cyano-DL-tryptophan has been studied in the context of its use as a dual infrared and fluorescence spectroscopic label to assess structural dynamics in proteins . The position of the nitrile substitution and the solvent environment influence the spectroscopic properties .Molecular Structure Analysis
The molecular formula of 5-Cyano-DL-tryptophan is C12H11N3O2 . The position of the nitrile substitution and the solvent environment influences its spectroscopic properties .Chemical Reactions Analysis
The steady state and time-resolved fluorescence and infrared (IR) properties of 5-cyanotryptophan (CNTrp) have been investigated and compared . The nitrile absorption in the IR region can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions .Physical And Chemical Properties Analysis
5-Cyano-DL-tryptophan has a molecular weight of 229.24 . It appears as an off-white solid . The nitrile absorption in the IR region can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions .Applications De Recherche Scientifique
Dynamique structurale des protéines
La 5-Cyano-DL-tryptophane (5-CNTrp) est utilisée pour étudier les propriétés structurales et dynamiques des protéines . Les propriétés de fluorescence et d'infrarouge (IR) à l'état stationnaire et résolues dans le temps de 5-CNTrp sont étudiées et comparées, et les analogues de la tryptophane (Trp) se révèlent très attrayants à cette fin .
Sondes fluorescentes
Semblable à la Trp native, la durée de vie électronique (nanoseconde) et les spectres d'émission de 5-CNTrp sont modulés par l'environnement, ce qui rend 5-CNTrp des sondes fluorescentes attrayantes pour étudier la dynamique structurale des protéines dans des milieux complexes .
Spectroscopie infrarouge
L'absorption du nitrile dans la région IR de 5-CNTrp peut fournir des informations structurelles locales car elle répond de manière sensible aux changements en électrostatique et aux interactions de liaison hydrogène (LH) . Cela fait de 5-CNTrp un outil utile en spectroscopie infrarouge.
Analyse solvatochromique
La position de la substitution du nitrile ainsi que l'environnement du solvant influencent les propriétés spectroscopiques (solvatochromisme) de 5-CNTrp . Cela le rend utile en analyse solvatochromique, une technique utilisée pour étudier les effets des solvants sur les spectres d'absorption et d'émission des composés organiques.
Spectroscopie IR 2D
La durée de vie vibrationnelle du groupement CN (agissant sur une échelle de temps de la picoseconde, contrairement à l'échelle de temps de la nanoseconde pour l'émission fluorescente) permet son application en spectroscopie IR 2D dans la plage de quelques picosecondes .
Doubles étiquettes de fluorescence/vibration
Les 5-CNTrp sont bénéfiques car elles absorbent et émettent séparément de la Trp naturellement présente et que dans ces doubles étiquettes de fluorescence/vibration, les observables de la spectroscopie IR et de la fluorescence sont modulées différemment par leur environnement . Comme l'absorption IR et la fluorescence fonctionnent sur des échelles de temps et de longueur différentes, elles fournissent donc des informations structurelles complémentaires .
Mécanisme D'action
Target of Action
5-Cyano-DL-tryptophan (5-CNTrp) is primarily used as a spectroscopic label to study the structural dynamics of proteins . The compound’s primary targets are proteins, where it can provide local structural information .
Mode of Action
5-CNTrp interacts with its protein targets through its nitrile group. The position of the nitrile substitution and the solvent environment influence the spectroscopic properties of the compound . The nitrile absorption in the infrared (IR) region can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions .
Biochemical Pathways
5-CNTrp is involved in the study of protein dynamics. It is used as a fluorescent probe to study the structural dynamics of proteins in complex media . The compound’s fluorescence and IR properties are modulated differently by their surroundings, providing complementary structural information .
Result of Action
The action of 5-CNTrp results in the generation of fluorescence and IR signals that provide insights into the structural dynamics of proteins . These signals can be used to study protein folding, structure, and function .
Action Environment
The action of 5-CNTrp is influenced by the solvent environment. The compound’s spectroscopic properties, including its fluorescence and IR signals, are modulated by the environment . This allows 5-CNTrp to provide detailed information about the local environment of the protein target, including changes in electrostatics and HB interactions .
Safety and Hazards
Orientations Futures
The benefits of CNTrps are that they absorb and emit separately from the naturally occurring Trp and that in these dual fluorescence/vibrational labels, observables of IR and fluorescence spectroscopy are modulated differently by their surroundings . Because IR absorption and fluorescence operate on different time and length scales, they thus provide complementary structural information .
Propriétés
IUPAC Name |
2-amino-3-(5-cyano-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-5-7-1-2-11-9(3-7)8(6-15-11)4-10(14)12(16)17/h1-3,6,10,15H,4,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUVZHFIVNNDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647373 | |
| Record name | 5-Cyanotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139393-02-5 | |
| Record name | 5-Cyanotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




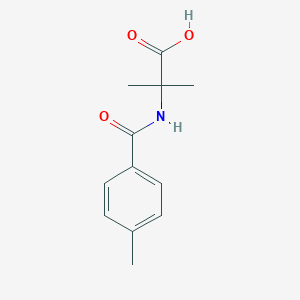
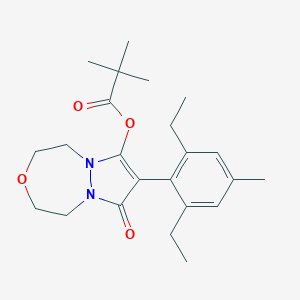

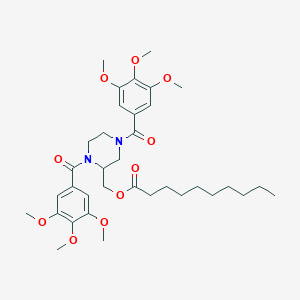
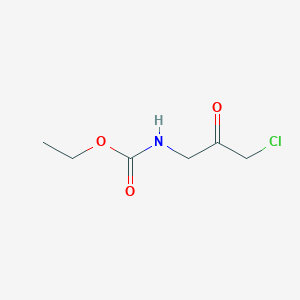
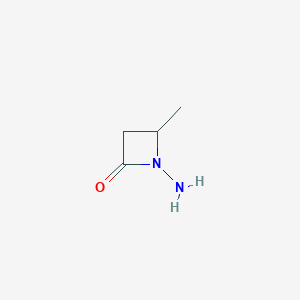


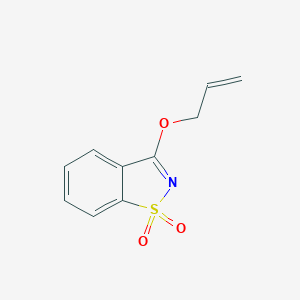
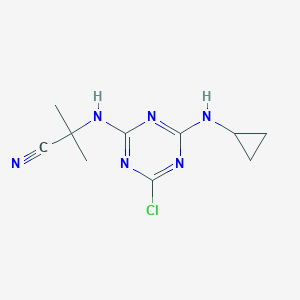
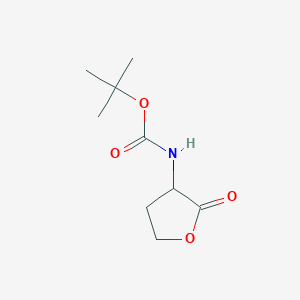
![2-[(E)-1-Butene-3-ynyl]pyridine](/img/structure/B166673.png)
